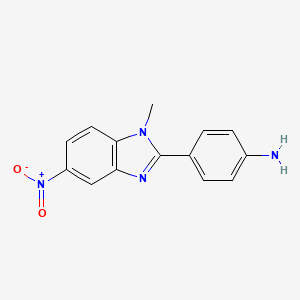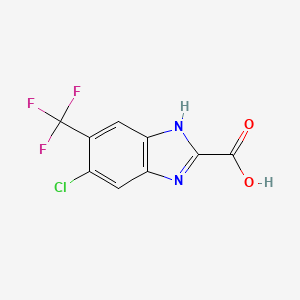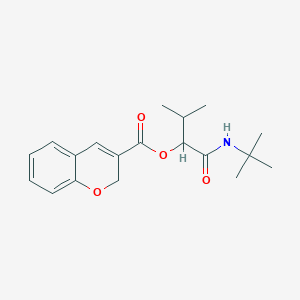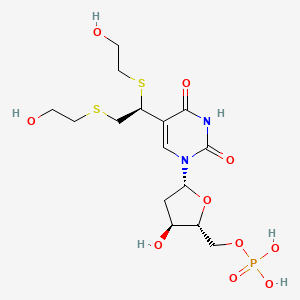
4-(1-Methyl-5-nitro-1H-benzimidazol-2-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-Methyl-5-nitro-1H-benzo[d]imidazol-2-yl)aniline is a synthetic organic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a benzimidazole core substituted with a methyl group at the 1-position and a nitro group at the 5-position, along with an aniline moiety at the 4-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Methyl-5-nitro-1H-benzo[d]imidazol-2-yl)aniline typically involves the following steps:
-
Formation of the Benzimidazole Core: : The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions. For example, o-phenylenediamine can be reacted with formic acid to yield benzimidazole.
-
Nitration: : The benzimidazole core is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 5-position.
-
Methylation: : The nitrated benzimidazole is methylated at the 1-position using methyl iodide in the presence of a base such as potassium carbonate.
-
Coupling with Aniline: : Finally, the methylated and nitrated benzimidazole is coupled with aniline under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of 4-(1-Methyl-5-nitro-1H-benzo[d]imidazol-2-yl)aniline follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(1-Methyl-5-nitro-1H-benzo[d]imidazol-2-yl)aniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The aniline moiety can undergo electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation.
Oxidation: The compound can be oxidized under strong oxidizing conditions to yield various oxidation products.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products Formed
Reduction: 4-(1-Methyl-1H-benzo[d]imidazol-2-yl)aniline.
Substitution: Halogenated, nitrated, or sulfonated derivatives of the original compound.
Oxidation: Various oxidized products depending on the conditions used.
Scientific Research Applications
4-(1-Methyl-5-nitro-1H-benzo[d]imidazol-2-yl)aniline has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antibacterial, antifungal, and anticancer activities.
Biological Studies: The compound is used in studies to understand the biological pathways and mechanisms of action of benzimidazole derivatives.
Industrial Applications: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(1-Methyl-5-nitro-1H-benzo[d]imidazol-2-yl)aniline involves its interaction with various molecular targets, including enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The benzimidazole core can bind to specific enzymes, inhibiting their activity and disrupting cellular processes.
Comparison with Similar Compounds
Similar Compounds
4-(1-Methyl-1H-benzo[d]imidazol-2-yl)aniline: Lacks the nitro group, resulting in different biological activities.
4-(5-Nitro-1H-benzo[d]imidazol-2-yl)aniline: Lacks the methyl group, affecting its chemical reactivity and biological properties.
4-(1-Methyl-5-nitro-1H-benzo[d]imidazol-2-yl)phenol: Contains a phenol group instead of an aniline group, leading to different chemical and biological behaviors.
Uniqueness
4-(1-Methyl-5-nitro-1H-benzo[d]imidazol-2-yl)aniline is unique due to the presence of both the nitro and methyl groups on the benzimidazole core, which confer distinct chemical reactivity and biological activities compared to its analogs.
Properties
CAS No. |
88203-30-9 |
|---|---|
Molecular Formula |
C14H12N4O2 |
Molecular Weight |
268.27 g/mol |
IUPAC Name |
4-(1-methyl-5-nitrobenzimidazol-2-yl)aniline |
InChI |
InChI=1S/C14H12N4O2/c1-17-13-7-6-11(18(19)20)8-12(13)16-14(17)9-2-4-10(15)5-3-9/h2-8H,15H2,1H3 |
InChI Key |
IJVMOPNUABWDRK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)[N+](=O)[O-])N=C1C3=CC=C(C=C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1H-Imidazole, 1-(4-fluorophenyl)-5-[4-(methylthio)phenyl]-](/img/structure/B12940187.png)





![13-hydroxy-10,16-bis(3-phenylphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide](/img/structure/B12940230.png)



![(3,5-Bis{[3,5-bis(benzyloxy)phenyl]methoxy}phenyl)methanol](/img/structure/B12940244.png)
